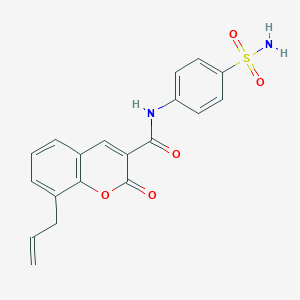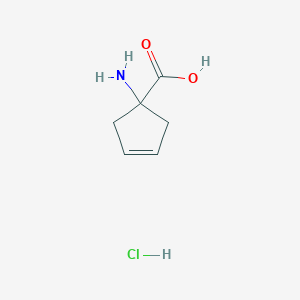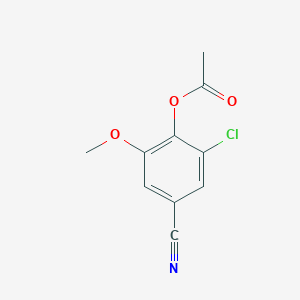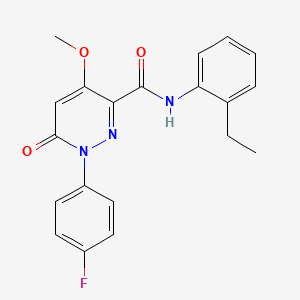
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.483. The purity is usually 95%.
BenchChem offers high-quality N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties of Related Compounds
Metoclopramide Pharmacological Review : Metoclopramide is known for its utility in gastro-intestinal diagnostics and treatment of various vomiting types and gastro-intestinal disorders. It assists in radiological identification of small intestine lesions, facilitates biopsies, and reduces post-operative vomiting. The compound acts by enhancing the gastro-intestinal motility and has shown efficacy in specific dyspepsia types and potentially in vertigo, reflux oesophagitis, and hiccups. Its effects on gastric secretion are minimal, but it may sensitize gut muscle to acetylcholine action (Pinder et al., 2012).
Osthole Pharmacological Review : Osthole, a natural product found in several medicinal plants, demonstrates neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its pharmacokinetics indicate efficient uptake and utilization in the body, with actions likely related to modulatory effects on cAMP and cGMP levels, though some mechanisms remain unclear. This review highlights osthole's potential as a multitarget alternative medicine (Zhang et al., 2015).
Anticancer Drugs with Tumor Specificity : Research on compounds synthesized for high tumor specificity with less keratinocyte toxicity has identified potential anticancer drugs. Among the studied compounds, certain classifications have shown the highest tumor specificity and minimal toxicity, indicating promising directions for new anticancer drug development (Sugita et al., 2017).
Baicalein in Hepatocellular Carcinoma : Baicalein has shown anti-cancer activities through effects on cell proliferation, metastasis, apoptosis, and autophagy. It's particularly noted for its potential in treating hepatocellular carcinoma (HCC), one of the most prevalent and fatal cancers. Baicalein might be developed as a novel anticancer drug for HCC treatment, showcasing the importance of natural compounds in therapeutic applications (Bie et al., 2017).
properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-7-3-2-6-21(22)24(12-16-29-17-13-24)18-25-23(27)19-8-10-20(11-9-19)26-14-4-5-15-26/h2-11,14-15H,12-13,16-18H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDYODXJGLYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Acetyl-7-fluorosulfonyloxyspiro[3,4-dihydrochromene-2,4'-piperidine]](/img/structure/B2462520.png)


![7-Fluoro-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462525.png)

![Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2462529.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)

![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)



